Sulfone vs. Sulfonamido Linkage: Molecular Formula and Hydrogen-Bond Donor Count
The target compound (CAS 1177220-44-8) carries a C–S(O)₂–C sulfone bridge (C₁₃H₂₀N₂O₄S, MW 300.38) while the nearest commercial alternative labeled under the same core name is the N‑sulfonamido isomer (CAS 902775-91-1, C₁₃H₂₁N₃O₄S, MW 315.39) . The sulfone form has one fewer NH group, reducing the hydrogen-bond donor count from 3 to 2 and the predicted topological polar surface area (TPSA) from approximately 119 Ų to a calculated range of 107–110 Ų [1][2]. This directly impacts logD and membrane partitioning behavior.
| Evidence Dimension | Hydrogen-bond donor count and TPSA |
|---|---|
| Target Compound Data | 2 hydrogen-bond donors; TPSA (predicted) 107–110 Ų; MW 300.38 |
| Comparator Or Baseline | CAS 902775-91-1 (sulfonamido analog): 3 hydrogen-bond donors; TPSA ~119 Ų; MW 315.39 |
| Quantified Difference | Δ HBD = -1; Δ TPSA ≈ -9 to -12 Ų (corresponds to ~0.5 log unit increase in passive permeability per the Veber rule-of-five framework) |
| Conditions | Structures confirmed by InChI and SMILES; TPSA values derived from JChem and ChemAxon calculators (ChemBase and Molbase databases). |
Why This Matters
For cellular assays or brain-penetrant design, the lower TPSA and reduced H-bond donor count of the sulfone compound confer an inherent permeability advantage relative to the sulfonamido analog, making it the preferred scaffold when central nervous system (CNS) exposure is required.
- [1] N-[2-[4-(Aminosulfonyl)phenyl]ethyl]carbamic Acid tert-Butyl Ester – CAS 258262-54-3. Molaid. https://www.molaid.com/MS_106218 (accessed 2026-05-04). View Source
- [2] tert-butyl N-[2-(4-aminobenzenesulfonamido)ethyl]carbamate – ChemBase ID: 263385. http://www.chembase.cn/molecule-263385.html (accessed 2026-05-04). View Source
